molecular formula C13H18ClNO3 B1397654 Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride CAS No. 1220036-41-8

Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride

Cat. No.: B1397654
CAS No.: 1220036-41-8
M. Wt: 271.74 g/mol
InChI Key: OEAFGWMSZRMXJW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is a chemical compound with the molecular formula C13H18ClNO3 and a molecular weight of 271.74 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a pyrrolidine ring through an ether linkage. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 3-chloropyrrolidine in the presence of a base to form the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.

Properties

IUPAC Name

ethyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)10-3-5-11(6-4-10)17-12-7-8-14-9-12;/h3-6,12,14H,2,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAFGWMSZRMXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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